molecular formula C7H11BrO B3252059 4-(2-Bromoethylidene)oxane CAS No. 21378-20-1

4-(2-Bromoethylidene)oxane

Cat. No.: B3252059
CAS No.: 21378-20-1
M. Wt: 191.07 g/mol
InChI Key: ALIMDXRFPWKTBB-UHFFFAOYSA-N
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Description

4-(2-Bromoethylidene)oxane is a chemical compound with the molecular formula C7H11BrO and a molecular weight of 191.07 g/mol . It is also known by its IUPAC name, 4-(2-bromoethylidene)tetrahydro-2H-pyran . This compound is characterized by the presence of a bromoethylidene group attached to an oxane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethylidene)oxane typically involves the bromination of ethylidene derivatives of oxane. One common method includes the reaction of ethylidene oxane with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the bromoethylidene product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethylidene)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted oxanes
  • Brominated derivatives
  • Reduced ethylidene oxane

Mechanism of Action

The mechanism of action of 4-(2-Bromoethylidene)oxane involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group, facilitating substitution reactions. The oxane ring provides a stable framework for various chemical transformations . Molecular targets and pathways include enzyme active sites and receptor binding domains, where the compound can act as an inhibitor or modulator .

Comparison with Similar Compounds

  • 4-(2-Chloroethylidene)oxane
  • 4-(2-Iodoethylidene)oxane
  • 4-(2-Fluoroethylidene)oxane

Comparison: 4-(2-Bromoethylidene)oxane is unique due to its bromo group, which offers distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromo group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-bromoethylidene)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-4-1-7-2-5-9-6-3-7/h1H,2-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIMDXRFPWKTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276214
Record name 4-(2-Bromoethylidene)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21378-20-1
Record name 4-(2-Bromoethylidene)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21378-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethylidene)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethylidene)oxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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